5,7-Dibromoquinoline: A Technical Guide for Researchers
5,7-Dibromoquinoline: A Technical Guide for Researchers
CAS Number: 34522-69-5
This technical guide provides an in-depth overview of 5,7-Dibromoquinoline, a halogenated quinoline derivative with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive summary of its chemical properties, synthesis, and biological activities, with a focus on its anticancer and antifungal applications.
Core Properties of 5,7-Dibromoquinoline
5,7-Dibromoquinoline is a solid, aromatic heterocyclic organic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Reference |
| CAS Number | 34522-69-5 | [1] |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [2] |
| Boiling Point | 347.6°C at 760 mmHg | [2] |
| Appearance | Brown solid | [3] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis of 5,7-Dibromoquinoline
A common and effective method for the synthesis of 5,7-Dibromoquinoline involves the Skraup synthesis, a classic reaction for producing quinolines. The following protocol is adapted from established procedures.[3]
Experimental Protocol: Synthesis of 5,7-Dibromoquinoline
Materials:
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3,5-dibromoaniline
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Sodium 3-nitrobenzenesulfonate
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Ferrous sulfate heptahydrate
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Methanesulfonic acid
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Glycerol
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Dichloromethane
-
Water
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50% aqueous sodium hydroxide
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Anhydrous sodium sulfate
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Celite
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Silica gel
-
Ethyl acetate
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Heptane
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).
-
Install a reflux condenser and heat the reaction system in an aluminum bath to 120°C.
-
Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.
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Increase the temperature of the aluminum bath to 130°C and stir the reaction mixture continuously overnight.
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After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and water.
-
Cool the mixture in an ice-water bath and adjust the pH to alkaline by the slow addition of 50% aqueous sodium hydroxide.
-
Filter the mixture through Celite and extract with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a brown solid.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0 to 60% ethyl acetate in heptane.
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The final product, 5,7-dibromoquinoline, is obtained as a brown solid (3.19 g, 56% yield).[3]
-
The structure can be confirmed by ¹H NMR spectroscopy.
Anticancer Activity of 5,7-Dibromoquinoline Derivatives
Derivatives of 5,7-Dibromoquinoline have demonstrated significant potential as anticancer agents. One such derivative, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (compound 91b1), has been shown to exert its anticancer effects by downregulating the expression of Lumican.[2][4] Lumican is a proteoglycan that is overexpressed in several cancers and is associated with increased tumorigenesis, cell migration, and invasion.[4] The downregulation of Lumican by this quinoline derivative leads to a reduction in these cancer-promoting activities. The proposed signaling pathway is illustrated below.
Another proposed mechanism for the anticancer activity of quinoline derivatives is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To evaluate the cytotoxic effects of 5,7-Dibromoquinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KYSE150 esophageal squamous cell carcinoma)
-
Non-tumor cell lines (for assessing selectivity)
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Cell culture medium and supplements
-
5,7-Dibromoquinoline derivative stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed the cancer and non-tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the 5,7-Dibromoquinoline derivative in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Activity of 5,7-Dibromoquinoline Derivatives
Certain dibromoquinoline compounds have been identified to possess broad-spectrum antifungal activity against clinically relevant fungi, including species of Candida, Cryptococcus, and Aspergillus.[1] This activity is particularly noteworthy as it is effective against fluconazole-resistant strains. The mechanism of action is believed to involve the disruption of metal ion homeostasis, a critical process for fungal survival and virulence.[1][5]
The proposed workflow for the antifungal action of these compounds is depicted below.
Experimental Protocol: Antifungal Susceptibility Testing with Yeast Deletion Strains
Objective: To investigate the role of metal ion homeostasis in the antifungal activity of a dibromoquinoline compound.
Materials:
-
Wild-type yeast strain (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Yeast deletion strains related to metal ion homeostasis (e.g., cox17Δ, ssa1Δ, aft2Δ)
-
Yeast growth medium (e.g., YPD)
-
Dibromoquinoline compound stock solution (in DMSO)
-
Iron (II) sulfate (FeSO₄) and/or Copper (II) sulfate (CuSO₄) solutions
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Grow the wild-type and deletion yeast strains overnight in liquid medium.
-
Dilute the yeast cultures to a standardized starting concentration.
-
In a 96-well plate, prepare serial dilutions of the dibromoquinoline compound in the yeast growth medium.
-
To investigate the reversal of antifungal activity, prepare a parallel set of plates where the medium is supplemented with a specific concentration of FeSO₄ or CuSO₄.
-
Inoculate the wells with the diluted yeast cultures (wild-type and deletion strains in separate wells).
-
Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C or 37°C) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm to determine yeast growth.
-
Compare the growth of the wild-type and deletion strains in the presence of the compound. Increased sensitivity of the deletion strains suggests that the compound targets the pathway in which the deleted gene is involved.
-
Assess if the addition of iron or copper ions restores the growth of the yeast in the presence of the compound, which would confirm the disruption of metal ion homeostasis as the mechanism of action.
Conclusion
5,7-Dibromoquinoline and its derivatives represent a promising class of compounds for the development of new therapeutics. Their demonstrated anticancer and antifungal activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The mechanisms of action, involving the downregulation of key cancer-promoting genes and the disruption of essential fungal metabolic pathways, offer multiple avenues for the design of novel and effective drugs. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these compounds in their own studies.
References
- 1. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
